The Anorexigenic Action of palm-PrRP31: A Deep Dive into its Mechanism of Appetite Regulation
The Anorexigenic Action of palm-PrRP31: A Deep Dive into its Mechanism of Appetite Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of palmitoylated prolactin-releasing peptide 31 (palm-PrRP31), a promising therapeutic candidate for obesity and related metabolic disorders. By enhancing the stability and central nervous system penetration of the endogenous anorexigenic neuropeptide PrRP31, palmitoylation has unlocked its potential for peripheral administration. This document details the molecular interactions, signaling cascades, and physiological effects of palm-PrRP31 in the regulation of appetite, supported by quantitative data and detailed experimental methodologies.
Core Mechanism: Receptor Binding and Activation
Prolactin-releasing peptide (PrRP) exists in two active forms, PrRP31 and PrRP20, and is recognized as a key player in regulating food intake and energy expenditure[1]. The native peptide, however, has limited therapeutic potential due to its instability and inability to cross the blood-brain barrier effectively[2]. The addition of a palmitoyl (B13399708) group to PrRP31 (palm-PrRP31) has been shown to overcome these limitations, enabling central action after peripheral administration[2][3][4].
The primary mechanism of action of palm-PrRP31 involves its interaction with G-protein coupled receptors (GPCRs). Originally identified as the orphan receptor GPR10, the prolactin-releasing peptide receptor (PrRPR) is the cognate receptor for PrRP[5][6][7]. In addition to GPR10, PrRP and its lipidized analogs also exhibit high affinity for the neuropeptide FF (NPFF) receptors, NPFF-R1 and NPFF-R2, which are also implicated in appetite regulation[1][8]. Palmitoylation of PrRP31 enhances its binding affinity for these anorexigenic receptors[8][9][10].
Quantitative Binding Affinities
The binding affinities of PrRP31 and its palmitoylated analogs to GPR10, NPFF-R1, and NPFF-R2 have been quantified in competitive binding assays. The following table summarizes the key findings from in vitro studies.
| Ligand | Receptor | Binding Affinity (Ki, nM) |
| PrRP31 | GPR10 | ~nanomolar range[8] |
| palm¹¹-PrRP31 | GPR10 | higher than PrRP31[8] |
| palm-PrRP31 | GPR10 | higher than PrRP31[8] |
| PrRP31 | NPFF-R2 | ~nanomolar range[8] |
| palm¹¹-PrRP31 | NPFF-R2 | higher than PrRP31[8] |
| palm-PrRP31 | NPFF-R2 | higher than PrRP31[8] |
| palm¹¹-PrRP31 | NPFF-R1 | high affinity[8] |
| palm-PrRP31 | NPFF-R1 | high affinity[8] |
Note: Specific Ki values can vary between studies and experimental conditions. The table indicates the general trend of increased affinity with palmitoylation.
Intracellular Signaling Pathways
Upon binding to its receptors, palm-PrRP31 activates several downstream intracellular signaling pathways that are crucial for its anorexigenic effects. These pathways involve a cascade of protein phosphorylation events that ultimately lead to changes in gene expression and neuronal activity.
Key Signaling Cascades
In vitro studies using Chinese Hamster Ovary (CHO-K1) cells expressing GPR10, NPFF-R1, or NPFF-R2 have elucidated the key signaling molecules activated by palm-PrRP31. These include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Palmitoylated PrRP31 analogs significantly increase the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK[8].
-
PI3K/Akt Pathway: Activation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, a key regulator of cell survival and metabolism, is also observed[8][11].
-
cAMP Response Element-Binding Protein (CREB): Phosphorylation of CREB, a transcription factor involved in neuronal plasticity and metabolic regulation, is significantly increased following stimulation with palm-PrRP31 analogs[8].
-
Immediate Early Genes: The activation of transcription factors c-Jun and c-Fos is also noted, indicating a broader impact on gene expression[8].
The following diagram illustrates the primary signaling pathways activated by palm-PrRP31 upon binding to GPR10.
Physiological Effects on Appetite and Metabolism
The activation of these signaling pathways in key brain regions involved in appetite control, such as the hypothalamus and the nucleus of the solitary tract (NTS), leads to the anorexigenic effects of palm-PrRP31[11][12].
In Vivo Evidence
Numerous preclinical studies in rodent models of diet-induced obesity (DIO) have demonstrated the potent anti-obesity and metabolic benefits of peripherally administered palm-PrRP31.
Table 2: Effects of palm-PrRP31 Analogs in Rodent Models of Diet-Induced Obesity
| Animal Model | Treatment | Duration | Key Findings | Reference |
| C57BL/6 Mice (DIO) | palm-PrRP31 or palm¹¹-PrRP31 (s.c.) | 2 weeks | - Significantly decreased cumulative food intake- Significantly decreased body weight- Reduced body fat and liver weight- Decreased plasma leptin and insulin (B600854) levels | [13] |
| Sprague-Dawley Rats (DIO) | palm-PrRP31 (i.p.) | 2 weeks | - Significantly decreased cumulative food intake- Significantly decreased body weight- Reduced body fat and liver weight- Improved glucose tolerance | [13] |
| Wistar Kyoto Rats (DIO) | palm¹¹-PrRP31 (i.p.) | 3 weeks | - Significantly lowered food intake- Decreased body weight- Improved glucose tolerance | [13] |
| Old Wistar Kyoto Rats (DIO) | palm¹¹-PrRP31 (i.p.) | 6 weeks | - Significantly lowered food intake and body weight- Attenuated glucose intolerance | [3][14] |
The anorexigenic effect of palm-PrRP31 is also associated with the activation of neurons in appetite-regulating brain regions, as evidenced by increased c-Fos expression in the paraventricular nucleus (PVN), arcuate nucleus (Arc), and dorsomedial nucleus (DMN) of the hypothalamus, as well as the NTS[2][12].
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of palm-PrRP31.
Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of palm-PrRP31 to its receptors.
Methodology:
-
Cell Culture: CHO-K1 cells overexpressing the human GPR10, NPFF-R1, or NPFF-R2 receptor are cultured.
-
Radioligand: A radiolabeled ligand (e.g., ¹²⁵I-PrRP31) is used to compete with the unlabeled test compound (palm-PrRP31).
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled palm-PrRP31.
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Western Blotting for Signaling Pathway Activation
Objective: To quantify the phosphorylation of key signaling proteins.
Methodology:
-
Cell Treatment: Receptor-expressing cells are treated with palm-PrRP31 for a specified time.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Quantification: The band intensities are quantified using densitometry software.
In Vivo Food Intake and Body Weight Monitoring
Objective: To assess the anorexigenic and anti-obesity effects of palm-PrRP31 in animal models.
Methodology:
-
Animal Model: Rodents (mice or rats) are made obese through a high-fat diet.
-
Acclimatization: Animals are acclimatized to individual housing and handling.
-
Treatment Administration: palm-PrRP31 or a vehicle control is administered peripherally (e.g., subcutaneously or intraperitoneally) at a specific dose and frequency.
-
Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at regular intervals.
-
Body Weight Measurement: Body weight is recorded daily or at other specified time points.
-
Data Analysis: Cumulative food intake and changes in body weight are calculated and compared between the treatment and control groups.
Conclusion and Future Directions
The development of palm-PrRP31 represents a significant advancement in the potential treatment of obesity. Its enhanced stability and ability to act centrally after peripheral administration, coupled with its potent activation of anorexigenic signaling pathways, make it a compelling candidate for further drug development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lipidized PrRP analogs, as well as conducting long-term safety and efficacy studies in higher animal models. A deeper understanding of the interplay between GPR10 and NPFF receptor signaling in different neuronal populations will also be crucial for refining the therapeutic application of this promising class of compounds. The anorexigenic effects of palm-PrRP31 appear to be dependent on intact leptin signaling for its body weight-lowering effects, but not for improvements in glucose intolerance, suggesting a complex interaction with other metabolic pathways[4][13][15]. This highlights the need for further investigation into its mechanism in the context of leptin resistance, a common feature of obesity.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory effects of palm11-PrRP31 in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Prolactin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 6. Prolactin-releasing peptide receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. The prolactin-releasing peptide receptor (GPR10) regulates body weight homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholecystokinin System Is Involved in the Anorexigenic Effect of Peripherally Applied Palmitoylated Prolactin-Releasing Peptide in Fasted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipidized Prolactin-Releasing Peptide as a New Potential Tool to Treat Obesity and Type 2 Diabetes Mellitus: Preclinical Studies in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
